molecular formula C15H24 B14670097 Bicyclo[4.4.0]-1,4-decadiene, 4,10-dimethyl-7-isopropyl CAS No. 41628-33-5

Bicyclo[4.4.0]-1,4-decadiene, 4,10-dimethyl-7-isopropyl

Cat. No.: B14670097
CAS No.: 41628-33-5
M. Wt: 204.35 g/mol
InChI Key: HHBPTXYTVCTYMU-UHFFFAOYSA-N
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Description

Bicyclo[4.4.0]-1,4-decadiene, 4,10-dimethyl-7-isopropyl is a bicyclic organic compound with the molecular formula C15H24. This compound is characterized by its unique bicyclo[4.4.0]decane structure, which includes two fused cyclohexane rings. The presence of methyl and isopropyl groups adds to its structural complexity and potential reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[4.4.0]-1,4-decadiene, 4,10-dimethyl-7-isopropyl typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts may also be employed to facilitate the reaction and improve selectivity .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.4.0]-1,4-decadiene, 4,10-dimethyl-7-isopropyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bicyclo[4.4.0]-1,4-decadiene, 4,10-dimethyl-7-isopropyl has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized as a solvent and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Bicyclo[4.4.0]-1,4-decadiene, 4,10-dimethyl-7-isopropyl involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The presence of methyl and isopropyl groups can influence its binding affinity and selectivity .

Properties

CAS No.

41628-33-5

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

5,8a-dimethyl-3-propan-2-yl-2,3,4,6-tetrahydro-1H-naphthalene

InChI

InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h5,8,11,13H,6-7,9-10H2,1-4H3

InChI Key

HHBPTXYTVCTYMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(CCC2(C=CC1)C)C(C)C

Origin of Product

United States

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